5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound It features two triazole rings, which are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method is the intramolecular cyclo-condensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another approach is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as microwave irradiation or the use of specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings.
Scientific Research Applications
5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51), which is crucial for their antifungal activity . The compound may also interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another nitrogen-rich heterocyclic compound with similar energetic properties.
1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.
Uniqueness
5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine is unique due to its specific structure, which combines two triazole rings with a butyl linker. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
41442-92-6 |
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Molecular Formula |
C8H14N8 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N8/c9-7-11-5(13-15-7)3-1-2-4-6-12-8(10)16-14-6/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16) |
InChI Key |
GNAZDVZJXQCLPG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=NC(=NN1)N)CC2=NC(=NN2)N |
Origin of Product |
United States |
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